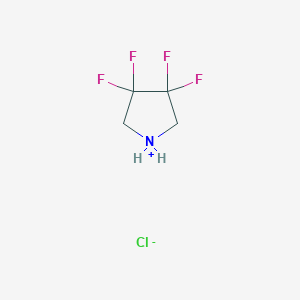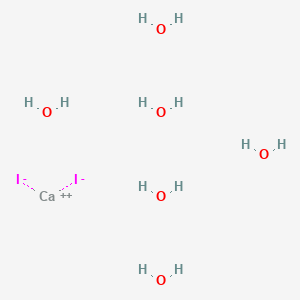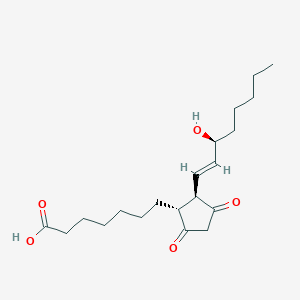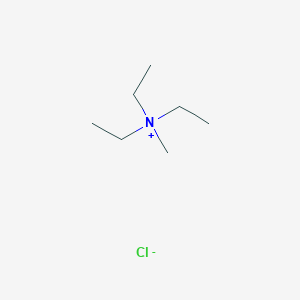
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
説明
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is structurally similar to insulin and has been shown to have insulin-like properties . It inhibits the production of glucose in the liver by preventing the conversion of glycogen into glucose in the liver cells . It also has potent anti-diabetic effects through its ability to inhibit polycystic ovary syndrome and hyperglycemia .
Molecular Structure Analysis
The molecular formula of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is C4H5F4N.HCl . The molecular weight is 179.54 .Physical And Chemical Properties Analysis
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder to crystal .科学的研究の応用
- Field : Medical and Pharmaceutical Research
- Application : This compound has been used in the synthesis of novel dipeptidyl peptidase-IV (DPP-IV) inhibitor compounds .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources. However, it involves the synthesis of DPP-IV inhibitor compounds .
- Results : These DPP-IV inhibitor compounds are useful for treating diseases associated with proteins that are subject to processing by DPP-IV. This includes conditions such as Type 2 diabetes mellitus, metabolic syndrome, hyperglycemia, impaired glucose tolerance, glucosuria, metabolic acidosis, cataracts, diabetic neuropathy, diabetic nephropathy, diabetic retinopathy, diabetic cardiomyopathy, Type 1 diabetes, obesity, hypertension, hyperlipidemia, atherosclerosis, osteoporosis, osteopenia, frailty, bone loss, bone fracture, acute coronary syndrome, infertility due to polycystic ovary syndrome, short bowel syndrome, and to prevent disease progression in Type 2 diabetes .
- Field : Organic Chemistry
- Application : 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is used in the synthesis of tetrafluoropyrrolidine .
- Method : The synthesis of 3,3,4,4-tetrafluoropyrrolidine from butanedione is mentioned, but the specific experimental procedures and technical details are not provided .
- Results : The synthesis method can solve the problem of toxic yield of fluorine, achieving a clean reaction, simple operation, and efficient synthesis .
Dipeptidyl Peptidase-IV Inhibitor Compounds
Synthesis of Tetrafluoropyrrolidine
- Field : Medical and Pharmaceutical Research
- Application : This compound has been used in the synthesis of novel dipeptidyl peptidase-IV (DPP-IV) inhibitor compounds .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources. However, it involves the synthesis of DPP-IV inhibitor compounds .
- Results : These DPP-IV inhibitor compounds are useful for treating diseases associated with proteins that are subject to processing by DPP-IV. This includes conditions such as Type 2 diabetes mellitus, metabolic syndrome, hyperglycemia, impaired glucose tolerance, glucosuria, metabolic acidosis, cataracts, diabetic neuropathy, diabetic nephropathy, diabetic retinopathy, diabetic cardiomyopathy, Type 1 diabetes, obesity, hypertension, hyperlipidemia, atherosclerosis, osteoporosis, osteopenia, frailty, bone loss, bone fracture, acute coronary syndrome, infertility due to polycystic ovary syndrome, short bowel syndrome, and to prevent disease progression in Type 2 diabetes .
- Field : Organic Chemistry
- Application : 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is used in the synthesis of tetrafluoropyrrolidine .
- Method : The synthesis of 3,3,4,4-tetrafluoropyrrolidine from butanedione is mentioned, but the specific experimental procedures and technical details are not provided .
- Results : The synthesis method can solve the problem of toxic yield of fluorine, achieving a clean reaction, simple operation, and efficient synthesis .
Synthesis of Dipeptidyl Peptidase-IV Inhibitor Compounds
Synthesis of Tetrafluoropyrrolidine
Safety And Hazards
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is classified as a combustible solid . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
特性
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMFLKIYHWQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880173 | |
| Record name | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |
CAS RN |
1810-13-5 | |
| Record name | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrafluoropyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)





